2-amino-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-amino-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and are extensively studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can be achieved through multicomponent reactions (MCRs). One common approach involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . These reactions are typically carried out in ethanol at room temperature, yielding the desired product in moderate to high yields.
Industrial Production Methods
This includes using environmentally friendly solvents, catalysts, and reaction conditions to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-amino-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
2-amino-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA gyrase inhibitor and protein kinase inhibitor.
Medicine: Explored for its antibacterial, antimicrobial, and anticancer properties.
Industry: Utilized in the development of molecular sensors, solar cells, and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-amino-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. For instance, as a DNA gyrase inhibitor, it binds to the DNA gyrase enzyme, preventing it from supercoiling DNA, which is essential for bacterial replication . As a protein kinase inhibitor, it interferes with kinase activity, disrupting signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A simpler analog with similar biological activities.
Gemifloxacin: A fluoroquinolone antibiotic containing a naphthyridine core.
Vosaroxin: An anticancer agent with a naphthyridine structure.
Uniqueness
2-amino-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its specific substitution pattern and the presence of both amino and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to act as both a DNA gyrase inhibitor and a protein kinase inhibitor sets it apart from other naphthyridine derivatives .
Properties
IUPAC Name |
2-amino-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c18-21-9-7-15-13(17(21)23)10-12-14(19-15)6-8-20(16(12)22)11-4-2-1-3-5-11/h1-10H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKUDMKDBYZZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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